![molecular formula C13H28N2 B13248408 {3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)
{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine is an organic compound with the molecular formula C13H28N2. It is a derivative of cyclohexylamine, featuring an ethyl group on the cyclohexyl ring and a propyl chain attached to a dimethylamine group. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine typically involves the reaction of 4-ethylcyclohexylamine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analog without the ethyl and propyl groups.
N,N-Dimethylcyclohexylamine: Lacks the ethyl and propyl groups but contains the dimethylamine functionality.
4-Ethylcyclohexylamine: Contains the ethyl group but lacks the propyl and dimethylamine groups.
Uniqueness
{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C13H28N2 |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
N-(4-ethylcyclohexyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-12-6-8-13(9-7-12)14-10-5-11-15(2)3/h12-14H,4-11H2,1-3H3 |
InChIキー |
HMBMWYXMYDFIKQ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


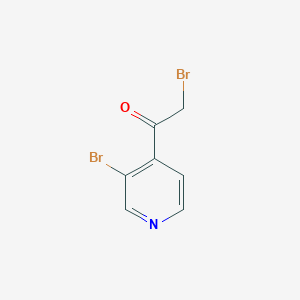
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)
![2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13248345.png)


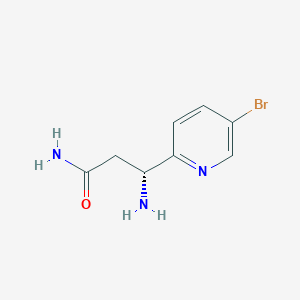


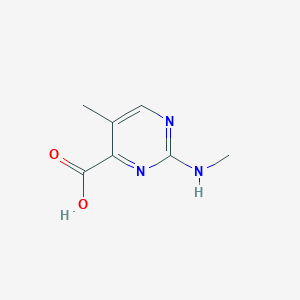
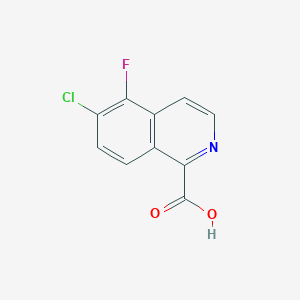
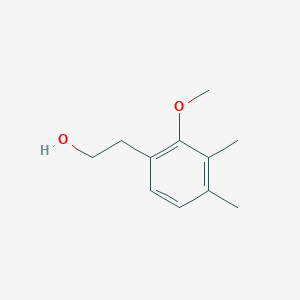
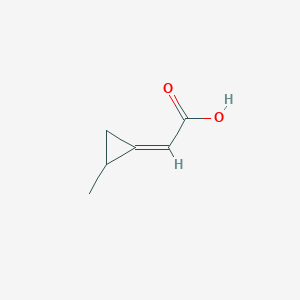
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine](/img/structure/B13248412.png)

